Monomethyl phthalate (MMP), CAS 4376-18-5, is the primary monoester metabolite of dimethyl phthalate (DMP), a ubiquitous industrial plasticizer. As a low-molecular-weight phthalate monoester, MMP serves as the definitive analytical standard for tracking DMP exposure in environmental matrices and biological fluids [1]. Unlike its highly lipophilic parent diester, MMP exhibits distinct physicochemical properties, including higher water solubility and altered protein-binding behavior. For procurement professionals and analytical chemists, sourcing high-purity MMP is essential for regulatory compliance testing, toxicological screening, and the accurate elucidation of phthalate degradation pathways where generic diesters cannot provide metabolic specificity.
Substituting MMP with its parent compound (DMP) or a generic in-class monoester like monoethyl phthalate (MEP) severely compromises analytical accuracy and assay validity. DMP undergoes rapid phase I biotransformation in vivo, meaning the parent compound is virtually absent in biological matrices, making it useless as a direct biomonitoring target [1]. Furthermore, attempting to use MEP as a surrogate standard fails in LC-MS/MS workflows due to distinct fragmentation pathways and retention times [2]. Finally, relying on non-specific degradation products like phthalic acid cannot trace back to the specific parent plasticizer, necessitating the exact MMP standard for precise source apportionment and toxicokinetic modeling.
MEHP, MBuP, and MBzP are reported embryotoxic; substituting MMP with these may introduce developmental toxicity signal and invalidate negative controls.
MEHP exhibits potent PPAR activity while MMP shows minimal activation; interchange can confound endocrine disruption assay interpretation.
MMP's uniquely low chitosan adsorption and dead-end metabolite status differ from other monoesters; class-level substitution may distort environmental mobility modeling.
When tracking dimethyl phthalate (DMP) exposure, the parent compound is rapidly hydrolyzed by esterases. In vivo studies demonstrate that 77.5% of an administered DMP dose is excreted as monomethyl phthalate (MMP), compared to only 8.1% as intact DMP and 14.4% as free phthalic acid[1].
| Evidence Dimension | Urinary Excretion Profile (Metabolite Yield) |
| Target Compound Data | 77.5% of administered dose (MMP) |
| Comparator Or Baseline | 8.1% (intact DMP) and 14.4% (Phthalic acid) |
| Quantified Difference | 9.5-fold higher concentration than the parent compound |
| Conditions | In vivo rat model, 24-hour urine collection |
Buyers must procure MMP, rather than the parent DMP, as the primary analytical standard for accurate environmental and occupational exposure biomonitoring.
MMP exhibits poor retention on standard reversed-phase sorbents due to its polarity. Extraction from complex biological matrices yields only 32.9–50.2% recovery using standard C18 or HLB cartridges, whereas switching to mixed-mode anion exchange (MAX) cartridges increases MMP recovery to 62.2–68.4%[1].
| Evidence Dimension | SPE Extraction Recovery |
| Target Compound Data | 62.2–68.4% recovery (Oasis MAX cartridge) |
| Comparator Or Baseline | 32.9–50.2% recovery (C18 / HLB cartridges) |
| Quantified Difference | Up to 35.5% absolute increase in extraction recovery |
| Conditions | Porcine tissue extract purification, pH 12 loading |
Guides analytical laboratories to select appropriate mixed-mode anion exchange consumables over standard C18 when processing MMP standards.
The biotransformation of DMP to MMP significantly alters its interaction with transport proteins. Multispectroscopy fluorescence quenching assays reveal that MMP binds to Bovine Serum Albumin (BSA) with a binding constant of 4.74 × 10^4 M^-1, which is notably lower than the parent DMP's binding constant of 8.06 × 10^4 M^-1 [1].
| Evidence Dimension | BSA Binding Constant (Ka) |
| Target Compound Data | 4.74 × 10^4 M^-1 (MMP) |
| Comparator Or Baseline | 8.06 × 10^4 M^-1 (DMP) |
| Quantified Difference | 41% reduction in protein binding affinity |
| Conditions | Multispectroscopy fluorescence quenching assay, static quenching mechanism |
The reduced protein binding affinity of the metabolite compared to the parent compound is critical for calculating free-fraction bioavailability in toxicological assays.
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), MMP must be distinguished from closely related monoesters like monoethyl phthalate (MEP). Under negative electrospray ionization, MMP uniquely fragments to produce product ions at m/z 135 and 107 (loss of CO and CH3), whereas MEP fragments by losing CH2 to form the deprotonated o-phthalic anhydride ion at m/z 147 [1].
| Evidence Dimension | Diagnostic Product Ions (MS/MS) |
| Target Compound Data | m/z 135 and 107 |
| Comparator Or Baseline | m/z 147 (MEP) |
| Quantified Difference | Distinct fragmentation pathways with no overlapping primary product ions |
| Conditions | Negative electrospray ionization (ESI) tandem mass spectrometry |
Ensures exact mass spectrometric differentiation between closely related short-chain phthalate monoesters in non-targeted screening workflows.
Because DMP is rapidly hydrolyzed in vivo, MMP is the mandatory target analyte for assessing human exposure to dimethyl phthalate. Laboratories must procure high-purity MMP standards to accurately quantify the 77.5% metabolic yield in urine, utilizing its specific m/z 135 and 107 fragmentation pathways to avoid false positives from other short-chain phthalates [1].
When extracting phthalate metabolites from lipid-rich biological tissues or environmental sludge, standard C18 extraction protocols yield poor results for MMP. Procurement of MMP standards should be paired with mixed-mode anion exchange (MAX) SPE cartridges, which leverage the compound's polarity to increase extraction recovery from ~33% to over 68%[2].
In in vitro toxicology assays, MMP is required to accurately model the free-fraction bioavailability of DMP exposure. Because MMP exhibits a 41% lower binding affinity to serum albumin compared to its parent compound, using the exact metabolite standard is critical for calculating accurate dose-response curves and systemic distribution models[3].
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